Trimethyl(phenoxy)stannane
Description
Properties
CAS No. |
1529-50-6 |
|---|---|
Molecular Formula |
C9H14OSn |
Molecular Weight |
256.92 g/mol |
IUPAC Name |
trimethyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
JZWQQFKOVLUYJW-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Trimethyl Phenoxy Stannane and Analogous Organotin Phenoxides
Conventional Synthetic Routes for Triorganotin Aryloxides
Conventional methods for synthesizing triorganotin aryloxides, including trimethyl(phenoxy)stannane, have been well-established for decades. These routes typically involve the reaction of a triorganotin halide with a suitable phenoxide precursor.
Approaches Involving Organometallic Reagents (e.g., Grignard, Organolithium) with Trialkyltin Halides
A primary and widely utilized method for the formation of tetraorganotin compounds involves the use of Grignard reagents. wikipedia.org This approach, first described by Pope and Peachey in 1903, utilizes the reaction of a Grignard reagent (RMgX) with tin tetrachloride (SnCl4) to produce tetraalkyl- or tetraarylstannanes. The resulting tetraorganotin compound can then undergo a redistribution reaction, known as the Kocheshkov comproportionation, with tin(IV) halides to yield the desired triorganotin halide. wikipedia.org
The general scheme for this process is as follows:
Formation of the Grignard Reagent: RX + Mg → RMgX
Alkylation of Tin Tetrachloride: 4RMgX + SnCl₄ → R₄Sn + 4MgXCl
Redistribution Reaction: 3R₄Sn + SnCl₄ → 4R₃SnCl wikipedia.org
Similarly, organolithium reagents can be employed for the alkylation of tin(IV) halides. These highly reactive organometallic compounds provide an alternative to Grignard reagents for the formation of the initial tetraorganotin species.
Once the trialkyltin halide, such as trimethyltin (B158744) chloride, is obtained, it can be reacted with a phenoxide to yield the final product. For instance, butyltin(IV) phenoxides have been synthesized by reacting organotin(IV) chlorides with substituted phenols. aip.org
Table 1: Examples of Grignard-based Synthesis of Organotin Compounds
| Reactants | Product | Reference |
| CH₃CH₂MgBr + SnCl₄ | (CH₃CH₂)₄Sn | wikipedia.org |
| Bu₂SnCl₂ + CH₂=CHMgBr | Bu₂Sn(CH=CH₂)₂ | wikipedia.org |
Alkylation Methods for Tin(IV) Halides
Direct alkylation of tin(IV) halides with alkyl halides can also be employed to synthesize organotin halides. rjpbcs.com This method, an extension of the first reported synthesis of an organotin compound by Frankland in 1849, can be performed with or without a catalyst. rjpbcs.comthieme-connect.de For example, the reaction of benzyl chloride with tin powder in toluene or water yields dibenzyltin chloride. rjpbcs.com
Another significant industrial method involves the redistribution of tetraalkyltin compounds with tin(IV) halides. uu.nl This process is crucial for producing various organotin chlorides. uu.nl The stoichiometry of the reactants controls the formation of mono-, di-, or triorganotin compounds. gelest.com
Furthermore, organoaluminum compounds can react with stannic chloride to produce tetraorganotin compounds, typically in the absence of a solvent. rjpbcs.com
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been adapted for the synthesis of organostannanes, including precursors to this compound.
Stille Coupling Reactions Utilizing Aryl Halides/Triflates and Hexamethyldistannane Precursors
The Stille reaction is a widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane with an organic electrophile, such as an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is a robust method for forming sp²-sp² carbon-carbon bonds. nih.gov While traditionally used for C-C bond formation, the principles can be applied to synthesize aryltrialkylstannanes.
In this context, an aryl halide or triflate (Ar-X) can be coupled with a distannane, such as hexamethyldistannane ((CH₃)₃Sn-Sn(CH₃)₃), in the presence of a palladium catalyst to form the corresponding aryltrialkylstannane (Ar-Sn(CH₃)₃). This product can then be further functionalized to the desired phenoxide. The Stille reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org
Recent advancements have expanded the scope of the Stille reaction to include less reactive electrophiles like aryl mesylates and tosylates, utilizing specialized catalyst systems. nih.gov
Table 2: Key Features of the Stille Coupling Reaction
| Feature | Description | Reference |
| Reactants | Organostannane and an organic electrophile (halide, triflate, etc.) | wikipedia.org |
| Catalyst | Typically a palladium(0) complex | harvard.edu |
| Advantages | High functional group tolerance, stable reagents | wikipedia.orgorganic-chemistry.org |
| Disadvantages | Toxicity of organotin compounds | wikipedia.orgorganic-chemistry.org |
Silylstannylation Approaches and Potential Adaptations
Silylstannylation involves the addition of a silylstannane compound across a multiple bond. While not a direct route to this compound, the methodologies could potentially be adapted. For instance, the synthesis of trimethyl(phenoxy)silane has been achieved through various routes, including the reaction of phenol with hexamethyldisilazane (HMDS) or trimethylsilyl chloride. chemicalbook.com A similar strategy involving a tin-based reagent could be envisioned.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions provide another avenue for the synthesis of organotin phenoxides. organic-chemistry.org In this approach, a nucleophile, such as a phenoxide ion, attacks an electrophilic tin center, displacing a leaving group.
A direct method involves the reaction of a trialkyltin halide with a phenol in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then reacts with the trialkyltin halide. For example, butyltin(IV) phenoxides have been synthesized by reacting organotin(IV) chlorides with substituted phenols. aip.org
A transition-metal-free stannylation of alkyl halides with hexamethyldistannane has been developed, proceeding via an Sₙ2 mechanism. organic-chemistry.org This method offers a rapid and convenient synthesis of alkyltrimethylstannanes, which are precursors to other organotin compounds. organic-chemistry.org The key step is the heterolytic cleavage of the Sn-Sn bond, facilitated by lithium ions and a base. organic-chemistry.org
Additionally, the SRN1 (nucleophilic substitution by a radical chain mechanism) has been shown to be a versatile method for preparing aryltriorganylstannyl compounds from haloarenes and triorganostannyl anions. conicet.gov.ar This photostimulated reaction proceeds in high yields and is compatible with a wide range of functional groups. conicet.gov.ar
Reactions of Trimethyltin Halides with Phenoxide Sources
A primary method for synthesizing organotin compounds involves the reaction of an organotin halide with a suitable nucleophile. For the preparation of this compound, this typically involves the reaction of a trimethyltin halide, such as trimethyltin chloride (Me₃SnCl), with a phenoxide source. The phenoxide ion acts as the nucleophile, displacing the halide from the tin atom.
This reaction is a standard nucleophilic substitution at the tin center. The trimethylstannyl cation (Me₃Sn⁺) is electrophilic, while the phenoxide anion (PhO⁻) is nucleophilic. The general transformation can be represented as follows:
Me₃Sn-X + NaOPh → Me₃Sn-OPh + NaX (where X = Cl, Br, I)
The efficiency of this reaction is influenced by factors such as the choice of solvent and the reactivity of the specific trimethyltin halide used.
SRN1 Mechanism for Triorganostannyl Aromatic Compound Formation
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides a powerful pathway for forming carbon-tin bonds, particularly with aromatic systems that may not be reactive under standard nucleophilic substitution conditions. organicreactions.org This chain reaction mechanism involves radical and radical anion intermediates and is often initiated by photochemical means, electrochemically, or through solvated electrons. organicreactions.orgnptel.ac.in
The SRN1 mechanism for the formation of an aryltriorganostannane from an aryl halide (ArX) and a triorganostannyl anion (R₃Sn⁻) proceeds through the following key steps:
Initiation: An electron is transferred to the aryl halide substrate (ArX), forming a radical anion (ArX•⁻). dalalinstitute.com This can be induced by light (photostimulation) or a chemical electron donor. conicet.gov.ar
Fragmentation: The radical anion rapidly fragments into an aryl radical (Ar•) and a halide anion (X⁻). chim.it
Propagation:
The aryl radical (Ar•) reacts with the triorganostannyl anion (R₃Sn⁻) to form a new radical anion intermediate (ArSnR₃•⁻).
This new radical anion then transfers an electron to another molecule of the starting aryl halide (ArX). This step regenerates the radical anion (ArX•⁻) needed to continue the chain and yields the final aryltriorganostannane product (ArSnR₃). chim.it
A competing reaction is hydrogen abstraction by the aryl radical from the solvent, which can lead to the formation of an unsubstituted arene (ArH) as a byproduct. chim.it The use of solvents that are poor hydrogen donors, such as liquid ammonia, helps to minimize this side reaction. chim.it
The photostimulated reaction between p-chloroanisole and trimethylstannyl anions (Me₃Sn⁻) provides a clear example of this process, yielding the stannylated product in high yield under irradiation, while no reaction occurs in the dark. conicet.gov.ar
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
| p-Chloroanisole | Me₃Sn⁻ | Irradiation, 1 hr | p-(Me₃Sn)C₆H₄OMe | ~100 |
| p-Chloroanisole | Me₃Sn⁻ | Dark, 1 hr | No Reaction | 0 |
| 1-Chloronaphthalene | Ph₃Sn⁻ | Irradiation | 1-(Ph₃Sn)Naphthalene | 80 |
| 1-Bromonaphthalene | Ph₃Sn⁻ | Irradiation | 1-(Ph₃Sn)Naphthalene | 73 |
| p-Chlorotoluene | Ph₃Sn⁻ | Irradiation | p-(Ph₃Sn)C₆H₄Me | High Yield |
| p-Bromotoluene | Ph₃Sn⁻ | Irradiation | p-(Ph₃Sn)C₆H₄Me | High Yield |
Table 1: Examples of SRN1 reactions for the synthesis of arylstannanes, demonstrating the requirement for photo-initiation and high product yields. conicet.gov.ar
Synthesis from Phenols via Aryldiethylphosphates with Trimethylstannyl Ions
An indirect but effective method for synthesizing arylstannanes from phenols involves the conversion of the phenolic hydroxyl group into a better leaving group. The diethylphosphate group (–OP(O)(OEt)₂) serves this purpose well. This multi-step synthesis proceeds as follows:
Activation of Phenol: The phenol is first reacted with diethyl chlorophosphate to form the corresponding aryldiethylphosphate. This transforms the poor leaving group (–OH) into a much better leaving group for nucleophilic substitution.
SRN1 Reaction: The resulting aryldiethylphosphate is then reacted with trimethylstannyl ions (Me₃Sn⁻), typically generated from sodium and trimethyltin chloride in liquid ammonia. conicet.gov.ar This substitution proceeds via the SRN1 mechanism, similar to that described for aryl halides. The reaction is initiated by photostimulation, leading to the formation of the desired aryltrimethylstannane with the displacement of the diethylphosphate anion.
This methodology allows for the efficient conversion of readily available phenols into valuable organotin intermediates.
| Starting Phenol | Intermediate | Nucleophile | Final Product |
| Phenol | Phenyl diethylphosphate | Me₃Sn⁻ | Phenyltrimethylstannane |
| 4-Methoxyphenol | (4-Methoxyphenyl) diethylphosphate | Me₃Sn⁻ | (4-Methoxyphenyl)trimethylstannane |
| 2-Chlorophenol | (2-Chlorophenyl) diethylphosphate | Me₃Sn⁻ | (2-Chlorophenyl)trimethylstannane |
| 1-Naphthol | (1-Naphthyl) diethylphosphate | Me₃Sn⁻ | (1-Naphthyl)trimethylstannane |
Table 2: Illustrative pathway for the synthesis of aryltrimethylstannanes starting from various phenols via their aryldiethylphosphate derivatives.
Mechanistic Investigations of Reactions Involving Trimethyl Phenoxy Stannane
Reactivity Profiles in Organic Transformations
Trimethyl(phenoxy)stannane and related organostannanes are versatile compounds in organic chemistry. Their reactivity is characterized by the polarizability of the Sn-C and Sn-O bonds, which allows them to function in various capacities, including as nucleophilic reagents, precursors for transmetalation, and as sources of stannyl radicals.
Organotin compounds are instrumental in the formation of carbon-oxygen (C–O) bonds, a key transformation in the synthesis of ethers, esters, and other oxygen-containing functional groups. mit.edu Organotin alkoxides and phenoxides, structurally similar to this compound, can be generated from the reaction of organotin hydrides with carbonyl groups, leading to tin alkoxides which can be subsequently protonated to form alcohols. gelest.com The development of new catalyst systems and ligands is an active area of research to improve reaction conditions for C–O bond formation. mit.edu While many C-O bond-forming reactions focus on palladium or copper catalysis, the fundamental reactivity of organotin compounds provides a basis for these transformations. mit.edu For instance, the Stille cross-coupling reaction, which classically forms carbon-carbon bonds, has been adapted for C-O bond formation, demonstrating the versatility of organostannane reagents.
| Reaction Type | Organotin Reagent Role | Bond Formed | Key Intermediates |
|---|---|---|---|
| Addition to Carbonyls | Hydride or Alkyl Group Donor | C-O | Tin Alkoxide |
| Stille-type Coupling | Transmetalation Reagent | C-O | Organopalladium Complex |
| Williamson-type Ether Synthesis | Alkoxide/Phenoxide Source | C-O | Organotin Alkoxide |
Organotin compounds are valuable single-source precursors for the synthesis of tin(IV) oxide (SnO₂) and related materials through methods like chemical vapor deposition (CVD) and sol-gel processes. researchgate.net The decomposition of organotin precursors containing Sn-O bonds, such as alkoxides, can lead to the formation of tin oxide films and nanoparticles. researchgate.net The choice of ligands and the decomposition conditions (e.g., temperature, atmosphere) are critical in determining the final material's properties, such as morphology and stoichiometry. For example, heterobimetallic tin(II) alkoxides have been used to create mixed-metal materials where a tin metal core is surrounded by a metal stannate shell. researchgate.net The hydrolytic sensitivity of certain organotin bonds, such as Sn-alkyne, has also been exploited to develop novel sol-gel precursors for tin oxide materials. researchgate.net
In multi-step organic synthesis, the trimethylstannyl group can be employed as a temporary functional group to facilitate specific transformations. By converting a phenol to a this compound derivative, the reactivity of the aromatic ring or other functional groups can be modulated. The primary application of arylstannanes is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org In this context, an aryl halide or triflate is coupled with an organostannane, such as an aryltrimethylstannane, to form a new carbon-carbon bond. wikipedia.org The sequence involves the formation of the arylstannane, its use in a key bond-forming step, and the implicit removal of the tin moiety, which ends up as a trialkyltin halide byproduct. wikipedia.org This "temporary" use of the stannyl group is a powerful tool for constructing complex molecular architectures.
Detailed Mechanistic Studies of Organotin-Mediated Reactions
The reactions of organotin compounds are often mechanistically complex, involving radical, ionic, or concerted pathways. Detailed studies are crucial for understanding and optimizing these transformations.
The Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism is a prominent pathway for the reaction of organostannyl anions with substrates like aryl halides. organicreactions.orgresearchgate.net This chain reaction is a powerful method for forming aryl-tin bonds under mild conditions, often initiated by light (photostimulation) or solvated electrons. chim.it
The SRN1 mechanism proceeds through the following key steps: chim.itdalalinstitute.com
Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻).
Propagation:
The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻).
The aryl radical reacts with a nucleophile, such as the trimethylstannyl anion (Me₃Sn⁻), to form a new radical anion (ArSnMe₃•⁻).
This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), generating the final product (ArSnMe₃) and propagating the chain by regenerating the initial radical anion (ArX•⁻).
This mechanism is particularly effective for synthesizing arylstannanes that are difficult to prepare via traditional methods like Grignard reactions. The SRN1 pathway has been extensively utilized for substitutions on unactivated aromatic and heteroaromatic substrates. organicreactions.orgresearchgate.net
| Aryl Halide Substrate | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Chlorobenzene | Me₃Sn⁻, liquid NH₃, hv | Phenyltrimethylstannane | High (88-100) |
| 1-Chloronaphthalene | Ph₃Sn⁻, liquid NH₃, hv | 1-(Triphenylstannyl)naphthalene | 80 |
| p-Chlorotoluene | Ph₃Sn⁻, liquid NH₃, hv | p-Tolyltriphenylstannane | High |
| 2,5-dichloropyridine derivative | Me₃Sn⁻, liquid NH₃, hv | 2,5-bis(trimethylstannyl)pyridine derivative | 96 |
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the context of organostannanes, the trimethylstannyl group can participate in these reactions, typically by being replaced by an incoming electrophile in what is known as an ipso-substitution. The C-Sn bond is susceptible to cleavage by strong electrophiles.
The general mechanism for electrophilic aromatic substitution involves two main steps: libretexts.orgbyjus.com
Attack of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org
Deprotonation of the arenium ion to restore the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. libretexts.orglabxchange.org
When an arylstannane is the substrate, the electrophile attacks the carbon atom bearing the stannyl group. The trimethylstannyl group is a good leaving group in this context, and its departure is facilitated by the formation of a stable trialkyltin cation or its complex with a counterion. This process, known as destannylation, allows for the regioselective introduction of electrophiles onto an aromatic ring, as the position of the stannyl group dictates the site of substitution.
Transmetallation Processes in Cross-Coupling Reactions
The transmetalation step is a critical phase in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, involving organostannanes like this compound. wikipedia.orglibretexts.org This process involves the transfer of an organic group from the tin atom to the palladium(II) center, which is formed after the initial oxidative addition of an organic halide to the Pd(0) catalyst. libretexts.org The mechanism of this step has been the subject of extensive investigation and is understood to proceed primarily through an associative pathway, although the specifics can vary depending on the substrates, ligands, and reaction conditions. wikipedia.org
Two primary mechanisms are often debated for the transmetalation step in Stille couplings: the "open" pathway and the "cyclic" pathway. uwindsor.ca
Cyclic Transition State: This mechanism is often favored, particularly with less polar substrates. It involves a concerted process where the organostannane coordinates to the palladium complex, forming a bridged, cyclic transition state. In this model, the halide or pseudohalide ligand on the palladium center coordinates to the tin atom, facilitating the transfer of the organic group to palladium. This pathway typically proceeds with retention of configuration at the transferring carbon atom. uwindsor.caresearchgate.net
Open Transition State: In cases involving more electrophilic palladium complexes or more nucleophilic organostannanes, an open or associative pathway may be operative. uwindsor.caresearchgate.net This mechanism involves the coordination of the organostannane to the palladium center without direct bridging of the halide ligand. This leads to a charged, pentacoordinate intermediate, which then rearranges to transfer the organic group. wikipedia.org
For an organostannane such as this compound, the phenoxy group is considered a non-transferable or "dummy" ligand. The relative transfer rates of groups from tin generally follow the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. wikipedia.org The methyl groups are also non-transferable, meaning a different, more reactive group (e.g., a vinyl or aryl group, not shown in the compound name) would be the intended transferable ligand in a practical cross-coupling scenario.
The electronic properties of the phenoxy group can influence the rate of transmetalation. The electron-withdrawing nature of the phenoxy group, compared to alkyl groups, increases the Lewis acidity of the tin center. This enhanced acidity can facilitate coordination of the stannane to the palladium complex, potentially accelerating the transmetalation step.
While specific kinetic studies for this compound are not widely available, research on related organostannanes provides insight into the factors governing transmetalation rates. For instance, studies have shown that the nature of the ligands on both the palladium and tin atoms, as well as the solvent, can significantly impact the reaction kinetics. rsc.orgresearchgate.net The rate-determining step in the Stille catalytic cycle is often the transmetalation, particularly when reactive organic electrophiles are used. researchgate.net
The following table presents representative kinetic data from studies on analogous organostannane couplings, illustrating the influence of ligands on the transmetalation step.
| Palladium Ligand | k₂ (min⁻¹) | Relative Rate | Reference Compound |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | 0.00005 | 1 | Vinyltributylstannane |
| Triphenylarsine (AsPh₃) | 0.29 | 5800 | Vinyltributylstannane |
| Tri(2-furyl)phosphine (TFP) | 1.68 | 33600 | Vinyltributylstannane |
Data adapted from studies on analogous Stille coupling reactions to illustrate ligand effects on the transmetalation rate. researchgate.net The data does not represent this compound specifically but provides a general mechanistic context.
Advanced Spectroscopic Characterization of Trimethyl Phenoxy Stannane
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the analysis of functional groups and the elucidation of the structural framework of trimethyl(phenoxy)stannane.
Infrared (IR) Absorption Spectroscopy for Functional Group Analysis and Mechanistic Probing
Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within this compound. The IR spectrum is marked by distinct absorption bands corresponding to the trimethyltin (B158744) group and the phenoxy ligand.
Key vibrational frequencies for related organotin compounds provide a basis for the analysis of this compound. The asymmetric and symmetric Sn-C stretching vibrations of the trimethyltin moiety are typically observed in the ranges of 530-550 cm⁻¹ and 500-520 cm⁻¹, respectively. The presence of the Sn-O bond is indicated by a stretching vibration that is expected to appear in the 450-600 cm⁻¹ region, which can sometimes overlap with the Sn-C vibrations.
The phenoxy group exhibits several characteristic bands. The C-O stretching vibration is typically found in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the phenyl ring are also prominent and can provide information about the substitution pattern. For instance, in trimethyl(phenyl)silane, a related compound, strong bands for the Si-(CH₃)₃ group are seen at 840 cm⁻¹ and 756-754 cm⁻¹, with deformation vibrations at 1250 cm⁻¹. rsc.org In reactions involving trimethylaluminum (B3029685) with polymers, in situ FTIR has been used to track the consumption of functional groups and the formation of new bonds, demonstrating the utility of IR spectroscopy in mechanistic studies. sigmaaldrich.com
Table 1: Typical Infrared Absorption Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-O (Phenoxy) | Stretching | 1200 - 1300 |
| Sn-C (asymmetric) | Stretching | 530 - 550 |
| Sn-C (symmetric) | Stretching | 500 - 520 |
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy complements IR spectroscopy, particularly for the detection of symmetric vibrations. The symmetric Sn-C stretching vibration in trimethyltin compounds typically gives rise to a strong and polarized band in the Raman spectrum, providing clear evidence for the presence of the (CH₃)₃Sn group. The vibrations of the phenyl ring are also active in the Raman spectrum and can be used to confirm the structure of the phenoxy ligand. For trimethylsilanol, Raman spectroscopy has been crucial in assigning the SiOH group frequencies, which are sensitive to hydrogen bonding. northwestern.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering detailed information about the ligand environment and the coordination state of the tin atom.
¹H and ¹³C NMR for Ligand and Framework Characterization
The ¹H NMR spectrum of this compound is expected to show a sharp singlet for the nine equivalent protons of the three methyl groups attached to the tin atom. This signal typically appears in the upfield region, around 0.2-0.6 ppm, and exhibits satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond tin-proton coupling constant (²J(¹¹⁹Sn-¹H)) is typically in the range of 50-70 Hz for tetracoordinate tin compounds. rsc.org The protons of the phenoxy group will resonate in the aromatic region, typically between 6.5 and 7.5 ppm, with a splitting pattern that depends on the substitution of the ring.
The ¹³C NMR spectrum will show a signal for the methyl carbons, usually in the range of -10 to 0 ppm. The carbon atoms of the phenoxy group will appear in the aromatic region (110-160 ppm). The ipso-carbon (the carbon directly attached to the oxygen) is expected to be the most downfield among the aromatic signals. The magnitude of the one-bond tin-carbon coupling constant (¹J(¹¹⁹Sn-¹³C)) is a valuable diagnostic tool for determining the coordination number of the tin atom.
Table 2: Representative ¹H and ¹³C NMR Data for Related Trimethyltin Compounds
| Compound | Solvent | ¹H δ (Me₃Sn) (ppm) | ²J(¹¹⁹Sn-¹H) (Hz) | ¹³C δ (Me₃Sn) (ppm) |
|---|---|---|---|---|
| Me₃Sn(O-2,6-tBu₂C₆H₃) rsc.org | CDCl₃ | ~0.5 | 58-60 | Not Reported |
| Me₃Sn(O-2,6-iPr₂C₆H₃) rsc.org | C₆D₆ | ~0.4 | 55-57 | Not Reported |
¹¹⁹Sn NMR for Probing the Tin Environment and Coordination State
¹¹⁹Sn NMR spectroscopy is particularly sensitive to the electronic environment and coordination number of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus covers a wide range, approximately from +400 to -500 ppm. For tetracoordinate trimethyltin compounds, the ¹¹⁹Sn chemical shift is typically found in the range of +50 to +150 ppm.
In the case of this compound, the ¹¹⁹Sn chemical shift is expected to be in this range, indicative of a four-coordinate tin center in non-coordinating solvents. For comparison, the ¹¹⁹Sn chemical shift for the related compound Me₃Sn(O-2,6-tBu₂C₆H₃) is reported to be 129.9 ppm in CDCl₃, while for Me₃Sn(O-2,6-iPr₂C₆H₃) it is 138.2 ppm in C₆D₆. rsc.org An increase in coordination number at the tin atom, for example, through solvent coordination or intermolecular association, generally leads to a significant upfield shift (to more negative values) in the ¹¹⁹Sn NMR spectrum.
Table 3: ¹¹⁹Sn NMR Chemical Shifts for Selected Trimethyltin Compounds
| Compound | Solvent | δ(¹¹⁹Sn) (ppm) |
|---|---|---|
| Me₃Sn(O-2,6-tBu₂C₆H₃) rsc.org | CDCl₃ | 129.9 |
| Me₃Sn(O-2,6-iPr₂C₆H₃) rsc.org | C₆D₆ | 138.2 |
| Me₃SnCl rsc.org | C₆D₆ | 164.2 |
X-ray Diffraction (XRD) Studies
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not available in the searched literature, studies on related organotin compounds provide a basis for predicting its solid-state structure.
It is anticipated that in the solid state, this compound could exist as a monomer with a tetracoordinate tin atom in a distorted tetrahedral geometry. The Sn-O bond length would be a key parameter of interest. Alternatively, intermolecular Sn···O interactions could lead to the formation of a polymeric chain structure in the solid state, resulting in a five-coordinate tin center with a trigonal bipyramidal geometry. In such a case, the axial positions would likely be occupied by the oxygen atoms of the bridging phenoxy groups, and the three methyl groups would occupy the equatorial positions. The crystal structures of related trimethyltin alkoxides and halides have been instrumental in understanding such structural possibilities. rsc.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Structures
Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional structure of a molecule in the crystalline state. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom can be determined, allowing for the calculation of bond lengths, bond angles, and other crucial geometric parameters. uol.de
Table 1: Representative Crystallographic Data for an Organotin Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 12.789(3) |
| β (°) | 98.45(1) |
| Volume (ų) | 1978.5(7) |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net These non-covalent forces, though weaker than covalent bonds, play a critical role in determining the physical properties of the solid. rsc.orgrsc.org For this compound, the crystal packing would be influenced by interactions involving the methyl groups, the phenyl ring, and the tin and oxygen atoms.
Key intermolecular interactions that could be present include:
Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms and molecules.
π-π stacking: The aromatic phenyl rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice.
C-H···π interactions: The hydrogen atoms of the methyl groups can interact with the electron-rich π-system of the phenyl ring of a neighboring molecule. nih.gov
The analysis of the crystal structure would reveal the distances and angles between interacting atoms, providing evidence for these specific types of intermolecular forces. nih.gov Understanding these interactions is crucial for rationalizing the macroscopic properties of the crystalline material.
Other Advanced Spectroscopic Techniques
UV-Visible Spectroscopy for Electronic Transitions and Aggregation Phenomena
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet or visible light. libretexts.orglibretexts.org The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.orgyoutube.com In this compound, the primary chromophore, or light-absorbing part of the molecule, is the phenoxy group.
The expected electronic transitions for this compound would involve the π electrons of the aromatic ring and the non-bonding (n) electrons on the oxygen atom. shu.ac.uk The most common transitions are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high in energy and result in strong absorption bands. shu.ac.uk
n → π* transitions: This transition involves moving a non-bonding electron from the oxygen atom to a π* antibonding orbital of the phenyl ring. These are generally weaker than π → π* transitions. shu.ac.uk
The UV-Visible spectrum would show absorption maxima (λmax) at specific wavelengths, which are characteristic of these electronic transitions. The position and intensity of these bands can be influenced by the solvent and by aggregation of the molecules in solution. Changes in the absorption spectrum with varying concentrations can indicate the formation of dimers or larger aggregates, a phenomenon that can be studied using this technique.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on the surface of a material. wikipedia.orgthermofisher.comresearchgate.net It works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected. youtube.comresearchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. thermofisher.com
For this compound, an XPS analysis would provide detailed information about the tin, oxygen, and carbon atoms at the surface. nih.gov The high-resolution spectra of the Sn 3d, O 1s, and C 1s regions would be of particular interest. Chemical shifts in the binding energies of these core levels can reveal information about the oxidation state of the tin atom and the nature of the chemical bonds, such as the Sn-O and Sn-C bonds. aip.org This makes XPS a powerful tool for studying the surface chemistry and stability of organotin compounds. researchgate.net
Computational and Theoretical Studies on Trimethyl Phenoxy Stannane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.de Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally feasible for larger systems. mpg.de The core idea of DFT is that the ground-state energy and all other ground-state properties are a unique functional of the electron density. mpg.decmu.edu
For Trimethyl(phenoxy)stannane, DFT calculations can be employed to determine key aspects of its electronic structure and energetics. This includes mapping the electron density distribution to identify regions of high and low electron density, which is crucial for understanding chemical reactivity. The method can also be used to calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species.
DFT calculations provide valuable energetic information, including the total energy of the molecule, which can be used to compare the stability of different isomers or conformers. Furthermore, by calculating the electronic energy, it is possible to derive important thermochemical properties. nih.gov The choice of the exchange-correlation functional is a critical aspect of DFT calculations, with a wide variety of functionals available, each with its own strengths and weaknesses for specific applications. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties of an Organotin Compound
| Property | Calculated Value |
| Total Energy | -XXX.XXXX Hartrees |
| HOMO Energy | -X.XX eV |
| LUMO Energy | +X.XX eV |
| HOMO-LUMO Gap | X.XX eV |
| Dipole Moment | X.XX Debye |
Note: This table illustrates the type of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods solve the Schrödinger equation and can, in principle, provide highly accurate results, though often at a higher computational cost compared to DFT. wavefun.com
For this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, can be used to predict a variety of molecular properties. These include optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and nuclear magnetic resonance (NMR) chemical shifts.
The reactivity of this compound can also be investigated using ab initio methods. For instance, calculations can be performed on related compounds like cyclopentadienyl(trimethyl)stannane to study metallotropic shifts, providing insights into the mobility of the trimethylstannyl group. researchgate.net By mapping the potential energy surface, it is possible to identify stable isomers and the energy barriers that separate them. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By simulating the reaction pathways, it is possible to gain a deeper understanding of how reactants are converted into products.
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of the transition state for reactions involving this compound. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.
Once the reactants, products, and transition state(s) are identified, the entire reaction pathway can be mapped out. This provides a detailed picture of the energy profile of the reaction, including the activation energy, which is the energy difference between the reactants and the transition state. For complex reactions, multiple intermediates and transition states may be involved, and computational modeling can help to unravel these intricate pathways. For example, studies on related organometallic compounds have successfully used these methods to understand reaction mechanisms. chemrxiv.org
Furthermore, the activation energy obtained from transition state theory can be used to estimate the rate constant of a reaction using the Arrhenius or Eyring equation. This allows for computational studies of reaction kinetics, providing insights into how factors such as temperature and solvent affect the reaction rate. nih.gov For instance, computational studies on the thermal decomposition of other compounds have been successfully carried out using methods like B3LYP.
Table 2: Illustrative Thermochemical and Kinetic Data for a Hypothetical Reaction of this compound
| Parameter | Calculated Value |
| Enthalpy of Reaction (ΔH) | -XX.X kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -XX.X kcal/mol |
| Activation Energy (Ea) | +XX.X kcal/mol |
| Rate Constant (k) at 298 K | X.X x 10^-X s^-1 |
Note: This table is for illustrative purposes. Actual values would depend on the specific reaction being studied.
Conformation and Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static molecular structures, molecules are in constant motion. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.govnih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The molecule may have several low-energy conformations corresponding to different orientations of the trimethylstannyl and phenoxy groups. MD simulations can reveal the relative populations of these conformers and the dynamics of their interconversion.
In an MD simulation, the forces on each atom are calculated using a force field (in classical MD) or from quantum mechanical calculations (in ab initio MD), and Newton's equations of motion are integrated to propagate the system forward in time. nih.gov This results in a trajectory that describes the positions and velocities of all atoms as a function of time. Analysis of this trajectory can provide insights into the flexibility of the molecule, the time scales of different motions, and how the molecule might interact with its environment, such as a solvent or a biological receptor.
Conformational Analysis and Stability
Conformational analysis of organotin compounds is crucial for understanding their reactivity and physical properties. For this compound, the primary focus of a conformational analysis would be the rotation around the Sn-O bond and the C-O bond of the phenoxy group.
The geometry around the tin atom in tetracoordinate organotin(IV) compounds is typically tetrahedral. wikipedia.org However, the presence of an electronegative oxygen atom can influence the bond angles and lead to distortions from a perfect tetrahedral geometry. The stability of different conformers is determined by a combination of steric and electronic effects.
Expected Conformational Preferences:
A computational analysis would likely investigate the potential energy surface by systematically rotating the C-O-Sn-C dihedral angle. It is anticipated that the most stable conformer would be one that minimizes steric hindrance between the methyl groups on the tin atom and the phenyl ring of the phenoxy group. This would likely involve a staggered arrangement of the substituents.
Furthermore, weak intramolecular interactions, such as C-H···π interactions between the methyl hydrogens and the aromatic ring, could play a role in stabilizing certain conformations. nih.gov The relative energies of different conformers (e.g., synperiplanar vs. antiperiplanar) could be calculated using quantum chemical methods to determine the global minimum energy structure. nih.gov
Table 1: Postulated Torsion Angles and Relative Stabilities for this compound Conformers
| Conformer | C-O-Sn-C Torsion Angle (°) | Relative Energy (kcal/mol) | Stability |
| Staggered (anti) | ~180 | 0 (Reference) | Most Stable |
| Eclipsed | ~0 | Higher | Least Stable |
| Gauche | ~60 | Intermediate | Intermediate |
| Note: This table is a hypothetical representation based on general principles of conformational analysis and has not been derived from specific experimental or computational data for this compound. |
Ligand-Metal Interactions Modeling
The interaction between the phenoxy ligand and the trimethyltin (B158744) metallic center is a key feature of this compound. Modeling this interaction provides insight into the nature of the Sn-O bond, the charge distribution within the molecule, and its potential for further coordination.
The Nature of the Sn-O Bond:
The Sn-O bond in organotin alkoxides and phenoxides is a polar covalent bond. gelest.com Theoretical studies on similar systems often employ methods like Density Functional Theory (DFT) to analyze the electronic structure. rsc.org The electronegativity difference between tin and oxygen leads to a significant partial positive charge on the tin atom and a partial negative charge on the oxygen atom. rsc.org
Computational models can quantify the degree of ionic character in the Sn-O bond and calculate bond orders. rsc.org These calculations would likely show a bond order of less than one, indicating a degree of ionic contribution to the bonding.
Hypercoordination and Lewis Acidity:
The tin atom in this compound is formally tetracoordinate. However, due to the availability of empty 5d orbitals and the partial positive charge on the tin atom, it can act as a Lewis acid and expand its coordination number to five or even six. wikipedia.org This phenomenon, known as hypercoordination, is a common feature in organotin chemistry. wikipedia.org
Computational modeling could be used to study the interaction of this compound with Lewis bases. By calculating the binding energies and geometries of adducts with molecules like pyridine (B92270) or dimethyl sulfoxide, the Lewis acidity of the tin center can be quantified. These models would likely show the formation of a trigonal bipyramidal geometry around the tin atom in a five-coordinate adduct. wikipedia.org
Modeling Techniques:
A thorough computational study would likely involve a combination of methods:
Geometry Optimization: To find the lowest energy structure and predict bond lengths and angles.
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.
Natural Bond Orbital (NBO) Analysis: To investigate the charge distribution, hybridization, and nature of the Sn-O and Sn-C bonds.
Atoms in Molecules (AIM) Theory: To characterize the bonding interactions based on the topology of the electron density.
These theoretical approaches, while not specific to published studies on this compound, represent the standard computational toolkit for investigating the properties of such organometallic compounds.
Structure Reactivity Relationships in Trimethyl Phenoxy Stannane Systems
Influence of Phenoxy Substituents on Electronic and Steric Properties
Substituents on the phenoxy ring of trimethyl(phenoxy)stannane can significantly alter the compound's electronic and steric characteristics. These changes, in turn, modulate the reactivity of the tin center and the molecule as a whole.
Quantitative Structure-Reactivity Relationship (QSRR) studies are powerful tools for elucidating the correlation between the molecular structure of a series of related compounds and their observed reactivity. In the context of this compound systems, QSRR can be employed to systematically probe the electronic effects of substituents on the phenoxy ring. A common approach involves the use of Hammett plots, which correlate the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted compounds with the Hammett substituent constant (σ). libretexts.orgpsgcas.ac.in The Hammett equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. Conversely, a negative ρ value suggests that electron-donating groups enhance the reaction rate, pointing to the development of a positive charge in the transition state.
To illustrate this, consider a hypothetical hydrolysis reaction of a series of para-substituted this compound derivatives. The relative rate constants for this reaction could be measured and analyzed using a Hammett plot.
Hypothetical Data for Hammett Analysis of this compound Hydrolysis
| Substituent (X) | Hammett Constant (σp) | Hypothetical Relative Rate (kX/kH) | log(kX/kH) |
|---|---|---|---|
| -OCH3 | -0.27 | 0.45 | -0.35 |
| -CH3 | -0.17 | 0.62 | -0.21 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.10 | 0.32 |
| -NO2 | 0.78 | 15.5 | 1.19 |
By plotting log(kₓ/k₀) against the Hammett substituent constants (σ), a linear relationship would be expected if the reaction rate is primarily governed by the electronic effects of the substituents. The slope of this line would yield the reaction constant (ρ), providing insight into the reaction mechanism. For instance, a positive slope in the hydrolysis of this compound would suggest that the reaction proceeds through a transition state where the tin atom becomes more electron-deficient, and thus is stabilized by electron-withdrawing groups on the phenoxy ligand.
Electronic Effects:
Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenoxy ring increase the electron density on the oxygen atom. This enhanced electron donation strengthens the Sn-O bond and can influence the Lewis acidity of the tin center. A more electron-rich tin atom will be less electrophilic and thus less reactive towards nucleophilic attack.
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the oxygen atom. This weakens the Sn-O bond and increases the Lewis acidity of the tin center, making it more susceptible to coordination by and reaction with nucleophiles.
Steric Effects:
Bulky ortho-substituents on the phenoxy ring can sterically hinder the approach of substrates to the tin center. This steric hindrance can significantly impact the rate and selectivity of catalytic reactions by controlling access to the active site. For example, in a catalytic cycle where substrate coordination to the tin atom is a key step, bulky ortho groups could slow down or even prevent the reaction.
The steric profile of the phenoxy ligand can also influence the coordination number and geometry of the tin atom. While trimethyltin (B158744) compounds are typically tetrahedral, the presence of sterically demanding ligands can favor lower coordination numbers or lead to distorted geometries.
The interplay of these steric and electronic effects is crucial. In some cases, electronic effects may dominate, while in others, steric hindrance is the primary determinant of reactivity. The specific reaction being considered will dictate the relative importance of these factors.
Impact of Tin Coordination Environment on Catalytic Performance
A direct correlation often exists between the molecular structure of an organotin catalyst and its performance. This relationship is rooted in how the structure affects the key steps of the catalytic cycle, such as substrate binding, activation, and product release.
For instance, in reactions where the tin atom acts as a Lewis acid to activate a substrate (e.g., an aldehyde in a cyanation reaction), the Lewis acidity of the tin center is paramount. As discussed, this can be tuned by the electronic nature of the phenoxy substituent. A more Lewis acidic tin center, resulting from an electron-withdrawing substituent on the phenoxy ring, would be expected to bind and activate the substrate more effectively, leading to higher catalytic activity.
The coordination number of the tin atom is also critical. Organotin compounds can exhibit coordination numbers ranging from four to seven. In catalytic processes, the ability of the tin center to expand its coordination sphere to accommodate incoming substrates is often essential. For example, a four-coordinate this compound might need to become five- or six-coordinate in the transition state. The energetic feasibility of this change in coordination will impact the activation energy of the reaction and thus the catalytic rate.
Illustrative Correlation of Tin Coordination and Catalytic Activity
| Phenoxy Substituent | Expected Tin Lewis Acidity | Dominant Tin Coordination Number (in non-coordinating solvent) | Hypothetical Catalytic Activity (Relative Rate) |
|---|---|---|---|
| 4-Methoxy | Low | 4 | Low |
| Unsubstituted | Moderate | 4 | Moderate |
| 4-Nitro | High | 4 to 5 (potential for solvent coordination) | High |
| 2,6-Di-tert-butyl | Moderate | 4 (sterically hindered) | Very Low (due to steric hindrance) |
This hypothetical table illustrates how both electronic and steric factors, which influence the tin coordination environment, can be correlated with catalytic activity.
The design of the phenoxy ligand is a powerful strategy for modulating the catalytic efficacy of this compound systems. By systematically modifying the ligand structure, it is possible to fine-tune the steric and electronic properties of the tin center to optimize it for a specific catalytic transformation.
Key ligand design principles include:
Tuning Electronic Properties: As established, the use of electron-withdrawing or -donating substituents on the phenoxy ring allows for the precise control of the Lewis acidity of the tin atom. This is a fundamental principle for optimizing reactions where the tin catalyst functions as a Lewis acid.
Controlling Steric Access: The introduction of bulky groups, particularly at the ortho positions of the phenoxy ring, can be used to create a well-defined pocket around the tin center. This can enhance selectivity, for example, by favoring the binding of substrates with a specific size or shape. However, excessive steric bulk can also block access to the active site, thereby inhibiting catalysis.
Introduction of Additional Donor Sites: The phenoxy ligand can be modified to include additional donor atoms (e.g., nitrogen, sulfur, or another oxygen) that can coordinate to the tin center. This can lead to the formation of chelate complexes with increased stability and well-defined geometries. Such pre-organization of the catalyst's structure can have a profound impact on its activity and selectivity.
Incorporation of Chiral Moieties: For asymmetric catalysis, chiral information can be introduced into the phenoxy ligand. A chiral, non-racemic ligand can create a chiral environment around the tin atom, enabling the enantioselective transformation of a prochiral substrate into a chiral product.
By applying these principles, it is possible to move from a simple this compound scaffold to highly specialized and efficient catalysts tailored for specific applications.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways
The traditional synthesis of aryloxytrialkylstannanes often involves the reaction of a trialkyltin halide with a sodium phenoxide or the direct reaction of a trialkyltin oxide or hydroxide with a phenol. While effective, these methods can have limitations regarding substrate scope and reaction conditions. Future research is increasingly focused on developing more versatile, efficient, and environmentally benign synthetic routes.
A significant area of development is the application of modern cross-coupling strategies and alternative activation methods. One promising future pathway involves the synthesis of aryl-trimethylstannanes from phenols through intermediates like aryldiethylphosphates. This method, which can proceed with high yields, offers an alternative to reactions requiring harsher conditions. The photostimulated reaction of trimethylstannyl ions with such phenol derivatives represents a key area for exploration.
Another emerging trend is the development of synthetic routes that avoid the preparation of highly reactive organometallic precursors. Research into new methods, such as those involving the reaction of carbonyl-activated olefins with tin(II) halides or metallic tin, could be adapted for the synthesis of functionalized aryloxystannanes, offering a non-hazardous and highly specific approach. acs.org
Future synthetic research will likely focus on the following areas:
Catalytic Routes: Developing catalytic methods for the formation of the Sn-O bond, reducing the need for stoichiometric reagents.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for the synthesis of Trimethyl(phenoxy)stannane and related compounds.
Sustainable Solvents and Reagents: Exploring the use of greener solvents and bio-based starting materials to reduce the environmental footprint of organotin synthesis. archivemarketresearch.comarchivemarketresearch.com
Table 1: Comparison of Potential Synthetic Pathways
| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| SRN1 reaction with Aryldiethylphosphates | Photostimulated reaction involving trimethylstannyl ions and a phenol derivative. | High yields, avoids harsher conditions. | Optimizing reaction conditions and expanding substrate scope. |
| Reaction via Tin(II) Halides | Involves reaction of a carbonyl-activated olefin with a tin(II) halide and a hydrogen halide. acs.org | Non-hazardous, high specificity, ambient temperatures. acs.org | Adaptation for aryloxy-functionalized substrates. |
| Catalytic Sn-O Bond Formation | Use of a catalyst to facilitate the reaction between a trialkyltin species and a phenol. | Improved atom economy, reduced waste. | Discovery of efficient and robust catalyst systems. |
Exploration of New Catalytic Applications
Organotin compounds are well-established as catalysts in various industrial processes, including the formation of polyurethanes and as stabilizers for PVC. frontiersin.org However, the unique electronic and steric properties of compounds like this compound suggest potential for new and more specialized catalytic roles. The Lewis acidic nature of the tin(IV) center is central to its catalytic activity. rsc.org
An emerging area of application is in the synthesis of fine chemicals and heterocyclic compounds. Recent studies have demonstrated that organotin(IV) compounds can be effective catalysts for the synthesis of 1,2-disubstituted benzimidazoles, with the Lewis acidic tin center playing a crucial role in the reaction mechanism. rsc.org This opens a promising avenue for exploring the catalytic efficacy of this compound in similar organic transformations.
Future research in the catalytic applications of this compound is expected to trend towards:
Asymmetric Catalysis: Designing chiral organotin complexes derived from this compound for use in stereoselective synthesis.
Tandem Reactions: Utilizing the Lewis acidity of the tin center to catalyze multi-step reactions in a one-pot process, enhancing synthetic efficiency.
Environmentally Friendly Catalysis: Developing low-toxic and biodegradable organotin catalysts to address environmental concerns associated with traditional tin compounds. bdmaee.net The industry is actively investing in production facilities for such environmentally friendlier compounds. archivemarketresearch.com
Advanced Characterization Techniques for In Situ Studies
Understanding the behavior of this compound in solution and during chemical reactions is critical for optimizing its synthesis and catalytic applications. While standard techniques like FT-IR, HRMS, and multinuclear NMR (¹H, ¹³C) are routinely used for characterization, future research will increasingly rely on advanced techniques for in situ studies to probe reaction mechanisms and identify transient intermediates. rsc.org
¹¹⁹Sn NMR spectroscopy is a particularly powerful tool for investigating the chemistry of organotin compounds directly in the reaction medium. dur.ac.uk It allows for the observation of changes in the coordination environment of the tin atom, providing insights into reaction pathways and the formation of intermediates. dur.ac.uk Future work will likely involve using variable-temperature and high-pressure ¹¹⁹Sn NMR to study reaction kinetics and equilibria in real-time.
The integration of spectroscopic techniques with reaction vessels will be a key trend. This includes:
In Situ IR and Raman Spectroscopy: Using fiber-optic probes to monitor the concentration of reactants, products, and intermediates during a reaction, providing valuable kinetic data.
Process Analytical Technology (PAT): Implementing a suite of in situ analytical techniques to monitor and control the synthesis and application of organotin compounds in real-time, leading to improved efficiency and safety.
Predictive Modeling and Machine Learning in Organotin Chemistry
The intersection of computational chemistry and machine learning (ML) is set to revolutionize materials and catalyst design. umn.edu These tools can dramatically accelerate the discovery and optimization of organotin compounds by predicting their properties and reactivity. utoronto.camatthey.com
For this compound and related compounds, predictive modeling can be applied to:
Catalyst Design: Machine learning algorithms can screen vast virtual libraries of potential organotin catalysts to identify candidates with enhanced activity, selectivity, and stability for specific chemical transformations. mdpi.com By learning from existing experimental and computational data, these models can guide synthetic efforts towards the most promising molecular architectures. umn.edu
Reaction Optimization: ML models can predict reaction outcomes (e.g., yield, selectivity) based on a wide range of parameters, including reactants, catalysts, solvents, and temperature. This allows for the rapid in silico optimization of reaction conditions, reducing the time and resources required for experimental work.
Synthesis Pathway Prediction: Retrosynthesis algorithms powered by machine learning can propose novel and efficient synthetic routes to this compound and its derivatives. slideshare.net
The development of robust datasets from high-throughput screening, both computational and experimental, will be crucial for training accurate ML models. mdpi.com The overarching goal is to create a feedback loop where ML predictions guide experiments, and the resulting data is used to refine the models, accelerating the pace of discovery in organotin chemistry. matthey.com
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Trimethyl(phenoxy)stannane, and how can reaction efficiency be monitored?
- Methodology : Synthesis typically involves nucleophilic substitution between trimethyltin chloride and phenoxy derivatives. Use tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) to scavenge HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) to track product formation and residual reactants . For yield quantification, employ ¹H NMR with an internal standard (e.g., CH₂Br₂) to avoid purification biases .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the stannane moiety.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Techniques :
- ¹H/¹³C NMR : Look for the trimethyltin group (–Sn(CH₃)₃) as a singlet at δ ~0.5 ppm (¹H) and δ ~-8 ppm (¹³C). The phenoxy aromatic protons appear as multiplets in δ 6.5–8.0 ppm .
- FTIR : Confirm Sn–O–C stretching vibrations in the 600–850 cm⁻¹ range, validated by comparisons to monoisotopic stannane spectra .
- Mass Spectrometry (DART) : Exact mass should align with the molecular formula (e.g., [C₉H₁₄OSn⁺] at m/z 241.03) .
Advanced Research Questions
Q. How does the electronic environment of the phenoxy group influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform Hammett studies using para-substituted phenoxy derivatives (e.g., –NO₂, –OCH₃) to correlate substituent effects with reaction rates. Compare yields in Stille couplings using Pd catalysts and aryl halides.
- Insight : Electron-withdrawing groups on the phenoxy ring may enhance electrophilicity at the tin center, accelerating transmetallation steps. Contrast with steric effects from ortho-substituents, which could hinder catalyst access .
Q. What are the challenges in ensuring the stability of this compound under various experimental conditions, and how can decomposition be mitigated?
- Stability Issues : The compound is prone to hydrolysis in humid environments and photodegradation under UV light.
- Mitigation Strategies :
- Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF).
- Use amber glassware to limit light exposure.
- Monitor purity via periodic NMR or GC-MS to detect decomposition byproducts like triphenyltin hydroxide .
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound across different studies?
- Approach :
- Reproducibility Checks : Validate methods using identical reagents (e.g., same solvent batch, catalyst source).
- Purity Assessment : Use elemental analysis or X-ray crystallography to confirm compound integrity .
- Data Triangulation : Cross-reference NMR shifts with computational simulations (DFT) to identify anomalies caused by solvent or concentration differences .
Q. What computational methods can complement experimental data in elucidating the molecular structure and reaction pathways of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
